molecular formula C22H18FN3O2S B10915230 N-cyclopentyl-3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-cyclopentyl-3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10915230
M. Wt: 407.5 g/mol
InChI Key: DFMGEWSWMKJTCV-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentyl group, a fluorophenyl group, and a thiophene ring, all connected through an oxazolo-pyridine framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Oxazolo-Pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazolo-pyridine core.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: This step may involve a palladium-catalyzed cross-coupling reaction to attach the fluorophenyl group to the core structure.

    Incorporation of the Thiophene Ring: The thiophene ring can be introduced through a similar cross-coupling reaction or other suitable methods.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-cyclopentyl-3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool in biological studies to investigate specific biochemical pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C22H18FN3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

N-cyclopentyl-3-(2-fluorophenyl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18FN3O2S/c23-16-9-4-3-8-14(16)20-19-15(21(27)24-13-6-1-2-7-13)12-17(18-10-5-11-29-18)25-22(19)28-26-20/h3-5,8-13H,1-2,6-7H2,(H,24,27)

InChI Key

DFMGEWSWMKJTCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4F)C5=CC=CS5

Origin of Product

United States

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